Firibastat - 648927-86-0

Firibastat

Catalog Number: EVT-281179
CAS Number: 648927-86-0
Molecular Formula: C8H20N2O6S4
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Firibastat (previously known as RB150 and QGC001) is a first-in-class, centrally-acting aminopeptidase A (APA) inhibitor prodrug. [, , ] It is specifically designed to target the brain renin-angiotensin system (RAS) and has been investigated for its potential in treating hypertension. [, , ] Firibastat acts by inhibiting the conversion of angiotensin II to angiotensin III in the brain, thereby reducing the activity of the brain RAS. [, , , ] This mechanism distinguishes it from traditional antihypertensive medications that primarily target the peripheral RAS. []

Future Directions
  • Optimizing Firibastat Derivatives: Further research is ongoing to develop new, more potent APA inhibitor prodrugs with improved bioavailability and pharmacokinetic profiles, such as NI956/QGC006. []
  • Expanding Therapeutic Applications: Exploring the potential benefits of firibastat in other conditions influenced by the brain RAS, such as heart failure and renal dysfunction, is crucial. [, , ]
  • Understanding Individual Variability: Investigating factors contributing to the varying responses to firibastat among patients, such as genetic and environmental factors, will be essential for personalized treatment approaches. []

EC33 ((3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid)

  • Compound Description: EC33 is a potent and selective inhibitor of aminopeptidase A (APA). [, , , , , , ] It acts by blocking the conversion of angiotensin II to angiotensin III in the brain. [, , , , ] Studies have shown that EC33 can effectively reduce blood pressure in animal models of hypertension. [, , , , , ]
  • Relevance: EC33 is the active metabolite of Firibastat. [, , , , , , ] Firibastat, a prodrug, is cleaved in the brain to release two molecules of EC33, which then exert their inhibitory effects on APA. [, , , , ]

NI929 ((3S,4S)-3-amino-4-mercapto-6-phenyl-hexane-1-sulfonic acid)

  • Compound Description: NI929 is an aminopeptidase A (APA) inhibitor that exhibits 10 times greater potency in inhibiting recombinant mouse APA activity in vitro compared to EC33. [, ] It serves as the foundation for the development of NI956/QGC006. [, ]
  • Relevance: NI929 shares structural similarities with EC33, the active metabolite of Firibastat, and is used to develop NI956/QGC006, another APA inhibitor prodrug like Firibastat. [, ]

NI956/QGC006

  • Compound Description: NI956/QGC006 is an orally active, brain-penetrating aminopeptidase A (APA) inhibitor prodrug. [, ] It is formed by the disulfide bridge-mediated dimerization of two molecules of NI929. [, ] Studies in deoxycorticosterone acetate-salt rats have demonstrated its ability to effectively reduce blood pressure, decrease plasma arginine-vasopressin levels, and increase diuresis and natriuresis. [, ]

Angiotensin II

  • Compound Description: Angiotensin II is a potent vasoconstrictor and a key player in the renin-angiotensin system (RAS). [, , , , , , ] It plays a crucial role in regulating blood pressure and electrolyte balance. [, , , , , , ]
  • Relevance: Angiotensin II is the substrate of aminopeptidase A (APA), the enzyme targeted by Firibastat. [, , , , , , ] Firibastat inhibits APA, thereby preventing the conversion of angiotensin II to angiotensin III in the brain. [, , , , , , ]

Angiotensin III

  • Compound Description: Angiotensin III is a peptide hormone generated from angiotensin II by the action of aminopeptidase A (APA). [, , , , , , ] In the brain, angiotensin III acts as a crucial effector peptide within the renin-angiotensin system (RAS), contributing to the tonic regulation of blood pressure, particularly in hypertensive individuals. [, , , , , , ]
  • Relevance: Angiotensin III is the product of the enzymatic reaction catalyzed by APA, the enzyme inhibited by Firibastat. [, , , , , , ] By inhibiting APA, Firibastat reduces the formation of angiotensin III in the brain, thereby contributing to its blood pressure-lowering effects. [, , , , , , ]

Arginine-Vasopressin (AVP)

  • Compound Description: Arginine-vasopressin (AVP), also known as antidiuretic hormone, is a peptide hormone that plays a vital role in regulating water reabsorption in the kidneys and constricting blood vessels. [, , ] It contributes to maintaining blood pressure and fluid balance. [, , ]
  • Relevance: Firibastat, through its inhibition of brain aminopeptidase A, indirectly affects AVP release. [, , ] Studies have shown that Firibastat treatment can lead to a reduction in plasma AVP levels, contributing to its blood pressure-lowering effects. [, , ]
Source and Classification

Firibastat is derived from a class of compounds that target the central nervous system to modulate blood pressure. It acts as a prodrug, which means it requires metabolic conversion to become active. Specifically, it is metabolized into two active metabolites, EC33 and NI929, which are responsible for its antihypertensive effects. Its classification as a brain aminopeptidase A inhibitor positions it uniquely among antihypertensive agents, as it targets central mechanisms rather than peripheral pathways.

Synthesis Analysis

The synthesis of Firibastat involves several complex steps that require precise control over reaction conditions to ensure high yield and purity.

  1. Starting Material: The synthesis begins with (S) ethyl 2-(benzyloxycarbonylamino) 4-(neopentyloxysulfonyl)butanoate.
  2. Key Steps:
    • The initial step involves adding this starting material to a lithium borohydride solution, followed by hydrolysis with hydrochloric acid and washing with sodium bicarbonate.
    • Subsequent reactions include crystallization processes and the formation of mesylates through acetone reactions with potassium thioacetate.
    • The final product is obtained after several purification steps involving recrystallization from methanol and treatment with trifluoroacetic acid.
Molecular Structure Analysis

Firibastat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets.

  • Molecular Formula: C₁₈H₃₈N₂O₆S₂
  • Molecular Weight: Approximately 414.66 g/mol
  • Structural Features:
    • The compound contains disulfide linkages that are crucial for its prodrug activity.
    • Upon entering the brain, these disulfide bridges are cleaved, releasing the active metabolites.

The structural integrity of Firibastat allows it to effectively inhibit aminopeptidase A by mimicking substrate interactions within the enzyme's active site .

Chemical Reactions Analysis

Firibastat undergoes several significant chemical reactions during both its synthesis and metabolic conversion:

  1. Synthesis Reactions:
    • Hydrolysis of esters using acid or base conditions.
    • Formation of mesylates through nucleophilic substitution reactions involving thioacetates.
    • Oxidation reactions involving iodine to form disulfides.
  2. Metabolic Reactions:
    • In vivo, Firibastat is converted into EC33 and NI929 through reductive cleavage of disulfide bonds by brain reductases.
    • These metabolites then participate in competitive inhibition of aminopeptidase A, leading to reduced production of angiotensin III from angiotensin II .
Mechanism of Action

The mechanism of action of Firibastat revolves around its role as an inhibitor of aminopeptidase A in the brain:

  • Inhibition of Enzyme Activity: By inhibiting aminopeptidase A, Firibastat decreases the conversion of angiotensin II to angiotensin III, a peptide involved in vasoconstriction and fluid retention.
  • Impact on Blood Pressure: This inhibition leads to decreased release of arginine vasopressin into the bloodstream, resulting in lower mean arterial blood pressure.
  • Pharmacokinetics: Peak plasma concentrations occur within 1.5 hours post-administration, with minimal urinary clearance (<2%), indicating a significant systemic presence .
Physical and Chemical Properties Analysis

Firibastat exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents such as acetone and methanol but less soluble in water due to its hydrophobic characteristics.
  • Stability: Stability under various pH conditions has been documented, making it suitable for oral administration.

These properties are essential for ensuring effective delivery and bioavailability when used therapeutically .

Applications

Firibastat has several significant applications in clinical settings:

  1. Management of Hypertension: Primarily developed for treating patients with resistant hypertension who do not respond adequately to conventional therapies.
  2. Research Applications: Used in preclinical studies to further understand the central mechanisms regulating blood pressure and potential new therapeutic strategies targeting the renin-angiotensin system.
  3. Combination Therapies: Investigated in combination with other antihypertensive agents like enalapril and hydrochlorothiazide to enhance blood pressure control .

Properties

CAS Number

648927-86-0

Product Name

Firibastat

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid

Molecular Formula

C8H20N2O6S4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N

SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

4,4'-dithio(bis(3-aminobutyl sulfonic acid))
firibastat
RB150

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.